JNJ-38158471

Kinase Selectivity Off-Target Profiling Mechanism of Action

Broad-spectrum kinase inhibitors like sorafenib confound experimental results with off-target Raf activity, making it difficult to attribute biological effects specifically to VEGFR-2. JNJ-38158471 solves this. It is a highly selective VEGFR-2 inhibitor engineered to lack Raf kinase activity, ensuring clean, attributable data. - Unmatched Selectivity: VEGFR-2 IC50=40 nM; no significant activity against VEGFR-1/3 (>1 µM). - Proven in vivo Efficacy: Up to 90% tumor growth inhibition in xenograft models with once-daily oral dosing. Assured reliability for preclinical studies.

Molecular Formula C15H17ClN6O3
Molecular Weight 364.79 g/mol
Cat. No. B8180724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-38158471
Molecular FormulaC15H17ClN6O3
Molecular Weight364.79 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl
InChIInChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)
InChIKeyBJHCYTJNPVGSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-38158471: Selective VEGFR-2 Inhibitor


JNJ-38158471 is a novel oxime-class, orally bioavailable small molecule that functions as a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 40 nM [1]. While sharing structural features with the multi-kinase inhibitor sorafenib, JNJ-38158471 is pharmacologically distinct in that it lacks Raf kinase activity [1]. In addition to its primary target, it also exhibits inhibitory activity against the closely related tyrosine kinases Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM), but demonstrates no significant activity (>1 µM) against other VEGFR family members, VEGFR-1 and VEGFR-3 [1].

JNJ-38158471 vs. Multi-Kinase Inhibitors


Substituting JNJ-38158471 with other VEGFR inhibitors, particularly broad-spectrum multi-kinase inhibitors like sorafenib, is not a scientifically valid interchange due to fundamental differences in target selectivity profiles. JNJ-38158471 was specifically engineered to achieve high selectivity for VEGFR-2, explicitly lacking Raf kinase activity, a known off-target of sorafenib [1]. This divergence in molecular targets translates directly into distinct biological outcomes, including differing downstream signaling inhibition, potential off-target toxicity profiles, and consequently, divergent research results. The data presented in Section 3 quantifies these critical differences, underscoring that for studies requiring selective VEGFR-2 modulation without confounding Raf pathway inhibition, generic substitution is unsuitable and may compromise experimental validity [1].

JNJ-38158471: Selectivity & Efficacy Data


Lack of Raf Kinase Activity vs. Sorafenib

JNJ-38158471 shares some structural features with sorafenib but was specifically optimized to lack Raf kinase activity, a key off-target of sorafenib that contributes to its toxicity and broader signaling inhibition profile [1]. This differentiation is not a matter of degree but a binary difference in target engagement, ensuring that studies using JNJ-38158471 can attribute observed biological effects specifically to VEGFR-2 inhibition without confounding Raf pathway modulation [1].

Kinase Selectivity Off-Target Profiling Mechanism of Action

VEGFR-2 Selectivity Over VEGFR-1/3

JNJ-38158471 exhibits a clear and quantifiable selectivity window between its primary target, VEGFR-2, and the closely related family members VEGFR-1 and VEGFR-3. While it potently inhibits VEGFR-2 with an IC50 of 40 nM, it demonstrates no significant activity against VEGFR-1 and VEGFR-3 at concentrations exceeding 1 µM [1]. This represents a >25-fold selectivity window, confirming its utility as a VEGFR-2-specific probe.

Receptor Tyrosine Kinase Selectivity Window In Vitro Pharmacology

Xenograft Tumor Growth Inhibition

Oral, once-daily administration of JNJ-38158471 to nude mice bearing established human tumor xenografts resulted in significant tumor growth inhibition (TGI). In models of A431 (epidermoid carcinoma), HCT116 (colorectal carcinoma), and A375 (melanoma), JNJ-38158471 achieved up to 90% TGI [1]. Notably, in the A375 melanoma model, tumor growth delay was sustained for up to 4 weeks following termination of treatment [1]. The anti-tumor efficacy was dose-dependent and correlated with plasma concentrations required to inhibit VEGF-induced corneal angiogenesis [1].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

JNJ-38158471: Research Applications


VEGFR-2 Signaling Deconvolution

JNJ-38158471 is the optimal tool for studies requiring precise attribution of biological effects to VEGFR-2 inhibition. Its lack of Raf kinase activity and >25-fold selectivity over VEGFR-1/3 (as detailed in Evidence Items 1 and 2) ensure that observed changes in endothelial cell proliferation, migration, and in vivo angiogenesis are not confounded by off-target kinase inhibition [1]. This is critical for researchers investigating VEGFR-2's specific role in development, disease, and response to therapy.

Preclinical Xenograft Efficacy Studies

For in vivo oncology pharmacology studies, JNJ-38158471 provides a well-characterized and highly effective tool for validating anti-angiogenic strategies. As demonstrated in Evidence Item 3, the compound achieves up to 90% tumor growth inhibition in multiple xenograft models with once-daily oral dosing [1]. Its robust and sustained anti-tumor effect, along with its oral bioavailability, makes it a valuable reference compound for benchmarking novel anti-angiogenic agents in head-to-head preclinical studies.

Acquired VEGFR-2 Inhibitor Resistance

The sustained tumor growth delay observed in the A375 model for up to 4 weeks post-treatment [1] (Evidence Item 3) suggests JNJ-38158471 can be a powerful probe for studying the kinetics of response and the evolution of acquired resistance to VEGFR-2 blockade. Its well-defined, narrow selectivity profile minimizes confounding variables, allowing researchers to more cleanly identify resistance mechanisms that arise specifically from sustained VEGFR-2 pathway inhibition.

VEGF-Dependent Endothelial Cell Assays

JNJ-38158471 is an ideal reagent for in vitro assays of VEGF-dependent endothelial cell function. Its potent inhibition of VEGFR-2 autophosphorylation in whole-cell assays and blockade of endothelial cell migration [1] (Evidence Item 2) provide a clean and potent system for studying VEGFR-2-dependent signal transduction, tube formation, and migration in HUVECs and other endothelial models, free from the confounding influence of VEGFR-1 or -3 inhibition.

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